molecular formula C11H16FN3O B12226063 2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine

Cat. No.: B12226063
M. Wt: 225.26 g/mol
InChI Key: IHLRFPXLAONCPK-UHFFFAOYSA-N
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Description

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that features a piperidine ring substituted with a fluoromethyl group and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents to introduce the fluoromethyl group onto the piperidine ring.

    Attachment of the Methoxypyrimidine Moiety: The final step involves coupling the methoxypyrimidine moiety to the piperidine ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine involves its interaction with molecular targets, such as enzymes and receptors. The fluoromethyl group and methoxypyrimidine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)piperidin-1-yl]-4-methoxypyrimidine
  • 2-[4-(Chloromethyl)piperidin-1-yl]-4-methoxypyrimidine
  • 2-[4-(Bromomethyl)piperidin-1-yl]-4-methoxypyrimidine

Uniqueness

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16FN3O

Molecular Weight

225.26 g/mol

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C11H16FN3O/c1-16-10-2-5-13-11(14-10)15-6-3-9(8-12)4-7-15/h2,5,9H,3-4,6-8H2,1H3

InChI Key

IHLRFPXLAONCPK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)CF

Origin of Product

United States

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